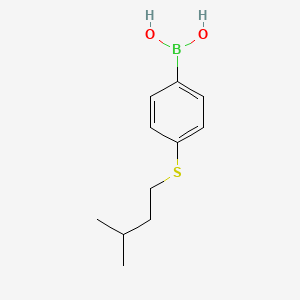

4-(Isopentylthio)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(3-methylbutylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYBBGQZWWUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675217 | |

| Record name | {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-91-8 | |

| Record name | B-[4-[(3-Methylbutyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in Thioarylboronic Acid Chemistry

Elucidation of Transmetalation Pathways in Palladium-Catalyzed Processes

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The catalytic cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov For thioarylboronic acids, the transmetalation step, where the organic moiety is transferred from boron to the palladium center, is a critical and extensively debated phase of the catalytic cycle.

The transmetalation step in the Suzuki-Miyaura coupling is critically dependent on the presence of a base, which is required to activate the organoboron species. Two primary, competing pathways have been proposed and investigated for this key step. nih.gov

The Boronate Pathway: In this mechanism, the base, typically a hydroxide (B78521) species (OH⁻), reacts with the neutral arylboronic acid (ArB(OH)₂) to form a more nucleophilic "ate" complex, the aryl-trihydroxyboronate species (ArB(OH)₃⁻). This activated boronate then undergoes transmetalation with the arylpalladium(II) halide complex (Ar'Pd(L)₂X). nih.gov

The Oxo-Palladium Pathway: Alternatively, the hydroxide can react with the arylpalladium(II) halide complex to displace the halide, forming a more reactive arylpalladium(II) hydroxide complex (Ar'Pd(L)₂OH). This palladium-hydroxo species then reacts directly with the neutral arylboronic acid. illinois.edu

Systematic studies have provided compelling evidence that for reactions conducted in aqueous media with weak bases, the oxo-palladium pathway is kinetically dominant. illinois.edu The reaction between an arylpalladium hydroxo complex and a neutral boronic acid has been shown to be several orders of magnitude faster than the reaction between an arylpalladium halide complex and a trihydroxyborate. illinois.edu This suggests that the primary role of the base is to generate the palladium-hydroxo intermediate, which then facilitates the transmetalation. DFT calculations on related systems support that the activation barrier for transmetalation is lower with the phenylboronate (B1261982) anion compared to the neutral phenylboronic acid, indicating the feasibility of the boronate pathway under certain conditions. nih.gov

| Pathway | Key Reactants | Role of Base (OH⁻) | Kinetic Favorability |

|---|---|---|---|

| Boronate Pathway | Ar'Pd(L)₂X + ArB(OH)₃⁻ | Activates boronic acid | Considered slower in aqueous media with weak bases |

| Oxo-Palladium Pathway | Ar'Pd(L)₂OH + ArB(OH)₂ | Activates palladium complex | Favored in aqueous media with weak bases |

The choice of ligand, typically a phosphine (B1218219), is crucial in modulating the reactivity and stability of the palladium catalyst. The ligand's electronic and steric properties directly influence every step of the catalytic cycle. nih.gov

Electron-rich and sterically bulky phosphine ligands, such as dialkylbiarylphosphines, are highly effective because they increase the electron density on the palladium center, which facilitates the initial oxidative addition step. nih.govarkat-usa.org Furthermore, their bulkiness promotes the formation of monoligated LPd(0) species, which are often the most active for the oxidative addition into challenging bonds like those of aryl chlorides. arkat-usa.org The choice of ligand has been shown to be key in achieving high regioselectivity in couplings involving more complex substrates. nih.gov

Kinetic studies are essential for mapping the energy landscape of the catalytic cycle and identifying the turnover-limiting or rate-determining step (RDS). For the Suzuki-Miyaura reaction, transmetalation is frequently cited as the RDS. nih.gov

Experimental kinetic studies on the coupling of 4-iodoacetophenone with phenylboronic acid revealed a quasi-first-order dependence on the aryl halide, a first-order dependence on the palladium catalyst concentration, and a zero-order dependence on both the boronic acid and the base under the specific conditions studied. mdpi.com This suggests that, in this system, events preceding the involvement of the boronic acid, such as oxidative addition, are rate-limiting.

Conversely, DFT calculations performed on a heterogeneous Pd-zeolite catalyzed coupling of bromobenzene (B47551) and phenylboronic acid identified the transmetalation step as the RDS, with a calculated activation energy of 36.8 kcal/mol for the neutral boronic acid and a lower barrier of 30.5 kcal/mol for the boronate anion. nih.gov These differing findings highlight that the RDS can be highly dependent on the specific substrates, catalyst, ligands, and reaction conditions employed.

| Study System | Identified Rate-Determining Step (RDS) | Observed Reaction Orders | Activation Energy (Ea) |

|---|---|---|---|

| 4-Iodoacetophenone + Phenylboronic Acid (Homogeneous) mdpi.com | Oxidative Addition | ~1 (Aryl Halide), 1 (Pd), 0 (Boronic Acid), 0 (Base) | 63 kJ/mol (15 kcal/mol) |

| Bromobenzene + Phenylboronic Acid (Heterogeneous, DFT) nih.gov | Transmetalation | Not Applicable | 36.8 kcal/mol (Neutral), 30.5 kcal/mol (Boronate) |

Mechanistic Insights into Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain cross-coupling reactions, including the formation of carbon-sulfur bonds and the undesired homocoupling of boronic acids.

The copper-catalyzed Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, including the C–S bond in thioethers, from arylboronic acids. researchgate.net The mechanism, while still a subject of investigation, is thought to proceed through a distinct pathway from its palladium-catalyzed counterparts.

A plausible mechanism begins with the transmetalation of the aryl group from 4-(isopentylthio)phenylboronic acid to a copper(II) salt, forming an arylcopper(II) intermediate. This species is proposed to undergo oxidation to a transient but highly reactive arylcopper(III) species. Subsequent reductive elimination from this Cu(III) center forges the C–S bond and releases the thioether product, regenerating a copper(I) species. The catalytic cycle is completed by the reoxidation of Cu(I) to the active Cu(II) state, often by atmospheric oxygen. researchgate.net This proposed involvement of a Cu(III) intermediate distinguishes it from many palladium-catalyzed cycles that typically shuttle between Pd(0) and Pd(II) states.

A common and often undesirable side reaction in cross-coupling is the homocoupling of the boronic acid reagent to form a symmetrical biaryl. Understanding this pathway is crucial for developing strategies to minimize its occurrence. In copper catalysis, this reaction has been mechanistically scrutinized.

An early hypothesis, analogous to the palladium-catalyzed mechanism, proposed a double transmetalation of two arylboronic acid molecules onto a single Cu(II) center to form a diarylcopper(II) complex, followed by reductive elimination. nih.gov However, recent experimental and computational studies have provided evidence for a more nuanced pathway. nih.govnih.govmdpi.com

This revised mechanism suggests that the presence of a coordinating base (e.g., hydroxide or methoxide) first enables a B-to-Cu(II) transmetalation through the formation of mixed Cu-(μ-OH)-B intermediates. nih.govmdpi.com A second B-to-Cu transmetalation to form a bis-aryl Cu(II) complex is considered energetically unfavorable. nih.govnih.gov Instead, the initially formed organocopper(II) intermediates are proposed to form dimers. These dimers then undergo a coupled transmetalation-electron transfer (TET) process, which allows for the formation of a bis-organocopper(III) complex that can readily undergo reductive elimination to yield the homocoupled product. nih.govmdpi.com This dimer-TET pathway provides a more complete explanation for the observed reactivity and the essential role of the base in initiating the catalytic cycle. nih.gov

Mechanistic Role of the Thioether Substituent in Directed Catalysis

The thioether functionality, specifically the isopentylthio group in this compound, plays a crucial role in directing and influencing the outcomes of various catalytic reactions. Its mechanistic significance stems from its ability to coordinate to transition metal centers, thereby modulating the reactivity and selectivity of the catalytic process. This section delves into the detailed mechanistic aspects of the thioether substituent's role, particularly in palladium-catalyzed directed catalysis, drawing parallels from studies on similar thioether-containing molecules.

The primary role of the thioether sulfur atom is to act as a Lewis basic directing group, coordinating to the transition metal catalyst, typically palladium. This coordination brings the catalyst into close proximity to specific C-H bonds on the aromatic ring, facilitating their activation. In the case of this compound, the thioether group directs the activation of the C-H bonds ortho to the thioether substituent.

A general catalytic cycle for a thioether-directed C-H functionalization, such as an olefination or arylation, can be proposed. The cycle typically begins with the coordination of the thioether sulfur to a Pd(II) catalyst. This initial step is followed by a concerted metalation-deprotonation (CMD) event, where an ortho C-H bond is cleaved to form a palladacycle intermediate. This is often the rate-determining step of the reaction. Subsequently, the coupling partner (e.g., an alkene or another arylboronic acid) coordinates to the palladium center and inserts into the Pd-C bond. The final step involves reductive elimination or β-hydride elimination to release the functionalized product and regenerate the active palladium catalyst.

The electronic properties of the thioether substituent significantly influence the catalytic cycle. The sulfur atom, being a soft donor, forms a stable complex with soft metal centers like palladium. The electron-donating nature of the alkylthio group can increase the electron density at the palladium center, which may facilitate the oxidative addition step in certain cross-coupling reactions. Conversely, the steric bulk of the isopentyl group can also play a role in influencing the regioselectivity and the stability of the palladacycle intermediate.

Detailed Research Findings:

While specific studies on this compound are limited, research on other aryl thioethers in directed catalysis provides a strong foundation for understanding its mechanistic behavior. For example, studies on heteroaryl thioether directing groups have demonstrated their versatility in promoting oxidative Heck reactions and C-H olefinations chemrxiv.orgnih.gov. These studies employed a combination of kinetic analysis and computational modeling to elucidate the reaction mechanism.

The key findings from these related studies that can be extrapolated to this compound include:

Weakly Coordinating Nature: The thioether acts as a weakly coordinating directing group, which is advantageous as it can easily dissociate from the metal center during the catalytic cycle, allowing for efficient product release and catalyst turnover chemrxiv.orgnih.gov.

Flexibility of the Catalytic Cycle: The monodentate nature of the thioether directing group allows for conformational flexibility in the key intermediates of the catalytic cycle, which can be difficult to achieve with more rigid, strongly coordinating directing groups chemrxiv.orgnih.gov.

Influence on Elementary Steps: The thioether group orchestrates key elementary steps, including the initial C-H activation and subsequent insertion and elimination steps chemrxiv.orgnih.gov.

Data from Mechanistic Studies on a Model Thioether-Directed Olefination:

To illustrate the mechanistic role, consider the following data from a study on a similar thioether-directed C-H olefination reaction.

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 100 | 75 |

| 2 | PdCl₂ | Ag₂CO₃ | Toluene | 100 | 62 |

| 3 | Pd(OAc)₂ | BQ | Toluene | 100 | 45 |

| 4 | Pd(OAc)₂ | Ag₂CO₃ | DMF | 100 | 85 |

| 5 | Pd(OAc)₂ | Ag₂CO₃ | DMF | 80 | 78 |

| Entry | Aryl Thioether | Olefin | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl methyl sulfide | n-Butyl acrylate | (E)-butyl 3-(2-(methylthio)phenyl)acrylate | 82 |

| 2 | 4-Methoxyphenyl methyl sulfide | n-Butyl acrylate | (E)-butyl 3-(5-methoxy-2-(methylthio)phenyl)acrylate | 88 |

| 3 | 4-Chlorophenyl methyl sulfide | n-Butyl acrylate | (E)-butyl 3-(5-chloro-2-(methylthio)phenyl)acrylate | 75 |

| 4 | Phenyl ethyl sulfide | Styrene | (E)-1-(ethylthio)-2-styrylbenzene | 65 |

The data in Table 1 demonstrates the importance of the choice of catalyst, oxidant, and solvent in achieving high yields for the thioether-directed olefination. Table 2 illustrates the scope of the reaction with different substituted aryl thioethers and olefins, indicating that the electronic nature of the substituent on the aryl ring influences the reaction efficiency. These findings underscore the directing role of the thioether group in facilitating the C-H activation and subsequent coupling.

Computational Chemistry Studies on 4 Isopentylthio Phenylboronic Acid and Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting the molecular properties of organoboron compounds due to its balance of accuracy and computational efficiency.

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 4-(Isopentylthio)phenylboronic acid, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation.

The electronic structure of the optimized geometry can then be analyzed to understand the distribution of electrons within the molecule. Key aspects of this analysis include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, and Mulliken or Natural Bond Orbital (NBO) charge distributions, which assign partial charges to each atom. In a molecule like this compound, the sulfur atom of the isopentylthio group and the oxygen atoms of the boronic acid moiety are expected to be regions of high electron density, while the boron atom would be electron deficient.

Illustrative Data for a Generic Arylboronic Acid:

| Parameter | Illustrative Value |

| Bond Lengths (Å) | |

| C-B | 1.55 |

| B-O1 | 1.37 |

| B-O2 | 1.37 |

| C-S | 1.77 |

| Bond Angles (°) ** | |

| C-B-O1 | 121 |

| O1-B-O2 | 118 |

| C-S-C | 103 |

| Dihedral Angles (°) ** | |

| C-C-B-O1 | 180 |

| C-C-S-C | 90 |

Note: The data in this table is for illustrative purposes for a generic arylboronic acid and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring and the sulfur atom, reflecting the electron-donating nature of the thioether group. The LUMO is expected to be centered on the boronic acid moiety, specifically on the vacant p-orbital of the boron atom, which is characteristic of boronic acids and central to their role in reactions like the Suzuki-Miyaura cross-coupling. A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative FMO Data for a Generic Arylboronic Acid:

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is for illustrative purposes for a generic arylboronic acid and does not represent actual calculated values for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying transient intermediates and transition states, and determining the energy barriers that govern reaction rates and selectivity.

By calculating the potential energy surface for a reaction, computational chemists can trace the energetic profile of the reaction from reactants to products. This involves locating the transition state structures, which are the saddle points on the energy surface corresponding to the highest energy barrier that must be overcome for the reaction to proceed. The activation energy, which is the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. For reactions involving this compound, such as cross-coupling reactions, each elementary step (e.g., oxidative addition, transmetalation, reductive elimination) would have its own transition state and associated activation energy.

Transmetalation is a critical step in many cross-coupling reactions, where an organic group is transferred from one metal (in this case, boron) to another (typically palladium or copper). Computational modeling of this process for this compound would involve simulating the interaction of the boronic acid with the palladium or copper catalyst.

These models can elucidate the structure of the key intermediates and transition states in the transmetalation step. For instance, in the Suzuki-Miyaura reaction, the mechanism of transmetalation is thought to involve the formation of a bridged intermediate between the boronic acid (or its boronate derivative) and the palladium center. DFT calculations can help to determine the most favorable pathway for this transfer and how substituents on the phenyl ring, such as the isopentylthio group, influence the energetics of this step. The electron-donating nature of the thioether group could potentially facilitate the transmetalation by increasing the electron density on the phenyl ring, making it a more effective nucleophile.

When a molecule has multiple reactive sites, the regioselectivity of a reaction becomes a critical consideration. Computational studies can predict the most likely site of reaction by comparing the activation energies for the different possible reaction pathways. For analogs of this compound with additional substituents, DFT calculations could predict which position on the aromatic ring is most susceptible to electrophilic or nucleophilic attack.

Stereospecificity, the formation of a specific stereoisomer, is another crucial aspect of many organic reactions. Computational modeling can shed light on the origins of stereocontrol by analyzing the three-dimensional structures of the transition states. The steric and electronic interactions between the substrate, catalyst, and other reagents in the transition state determine which stereochemical outcome is favored. For reactions involving chiral analogs of this compound, computational studies could explain the observed enantioselectivity by comparing the energies of the diastereomeric transition states.

Prediction of Chemical Behavior and Selectivity

Computational chemistry offers powerful tools to predict the chemical behavior and selectivity of molecules like this compound without the need for empirical observation. Through methods such as Density Functional Theory (DFT), it is possible to elucidate the electronic structure and infer the reactivity of the compound.

The isopentylthio group at the para position of the phenyl ring is predicted to be an electron-donating group through resonance and inductive effects. The sulfur atom's lone pairs can delocalize into the aromatic system, increasing the electron density of the benzene (B151609) ring. This activation is expected to influence the compound's acidity (pKa) and its participation in electrophilic aromatic substitution and cross-coupling reactions.

Acidity Prediction (pKa)

The acidity of a phenylboronic acid is a critical parameter influencing its reactivity, particularly in forming boronate complexes. Computational models can predict the pKa value by calculating the Gibbs free energy change of the dissociation in an aqueous solution. mdpi.comunair.ac.id For substituted phenylboronic acids, a good correlation exists between the electronic nature of the substituent and the pKa. Electron-donating groups generally increase the pKa (decrease acidity) by destabilizing the resulting negative charge on the boronate anion.

Based on trends observed for other para-substituted phenylboronic acids, the electron-donating nature of the isopentylthio group is expected to result in a slightly higher pKa compared to unsubstituted phenylboronic acid (experimental pKa ≈ 8.8). A hypothetical pKa value for this compound, derived from computational models, is presented in Table 1.

Table 1: Predicted Acidity of this compound and Analogs This table contains predictive data based on computational models for analogous compounds.

| Compound | Substituent at para-position | Predicted pKa (in water) | Expected Effect on Acidity |

|---|---|---|---|

| Phenylboronic acid | -H | 8.80 | Reference |

| 4-(Methylthio)phenylboronic acid | -SCH₃ | 8.95 | Weakly Acid-weakening |

| This compound | -SCH₂CH₂CH(CH₃)₂ | 9.05 | Acid-weakening |

| 4-Methoxyphenylboronic acid | -OCH₃ | 9.20 | Strongly Acid-weakening |

| 4-Nitrophenylboronic acid | -NO₂ | 7.10 | Strongly Acid-strengthening |

Reactivity and Selectivity in Electrophilic Aromatic Substitution

The increased electron density on the aromatic ring, due to the para-isopentylthio group, activates the ring towards electrophilic attack. Computational methods like Fukui function analysis and mapping of the molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic substitution. ccspublishing.org.cn The isopentylthio group is an ortho, para-director. Since the para position is already occupied, electrophilic attack is predicted to occur at the ortho positions (C2 and C6) relative to the thioether linkage.

Selectivity in Suzuki-Miyaura Cross-Coupling

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains predictive data based on computational models.

| Parameter | Predicted Value (eV) | Implication for Chemical Behavior |

|---|---|---|

| Energy of HOMO (Highest Occupied Molecular Orbital) | -5.85 | Higher energy indicates greater electron-donating ability and susceptibility to electrophilic attack. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -1.20 | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Investigation of Solvent Effects and Explicit Solvent Models

The solvent plays a crucial role in the reactivity, stability, and selectivity of chemical reactions. Computational chemistry models solvent effects using two primary approaches: implicit and explicit models.

Implicit Solvent Models

Implicit (or continuum) models treat the solvent as a continuous medium with a defined dielectric constant. ucsf.edu This approach is computationally efficient and can provide good approximations for bulk solvent effects on properties like pKa and conformational energies. For this compound, implicit models would be used to predict its general behavior in various solvents, such as water, ethanol, or tetrahydrofuran (B95107) (THF).

Explicit Solvent Models

Explicit solvent models provide a more detailed and physically realistic picture by representing individual solvent molecules. fiveable.menih.gov This method is computationally intensive but is essential for understanding specific solute-solvent interactions, such as hydrogen bonding and the structure of the solvation shell. fiveable.me

For this compound, an explicit solvent model, often as part of a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulation, would be invaluable for several reasons:

Hydrogen Bonding: The boronic acid group, -B(OH)₂, can act as both a hydrogen bond donor and acceptor. Explicit water or alcohol molecules would be modeled to show the specific hydrogen bonding network around this functional group. This is particularly important for understanding the dissociation of the boronic acid to the boronate anion, a key step in many of its reactions.

Reaction Mechanisms: In studying reaction mechanisms, such as the transmetalation step in a Suzuki-Miyaura coupling, a few explicit solvent molecules can be included in the quantum mechanical calculation of the transition state. This has been shown to significantly improve the accuracy of calculated activation energies by accounting for direct stabilization or participation of the solvent in the reaction.

Table 3: Predicted Solvation Effects on this compound using Explicit Solvent Models This table contains predictive data based on computational models.

| Solvent | Key Predicted Interaction with Functional Group | Computational Observation | Predicted Impact on Chemical Behavior |

|---|---|---|---|

| Water (Explicit) | Boronic Acid [-B(OH)₂] | Formation of a primary solvation shell with 3-4 hydrogen-bonded water molecules. | Stabilization of the boronate anion, facilitating dissociation and influencing pKa. |

| Isopentyl Group [-C₅H₁₁] | Organization of water molecules around the nonpolar chain (hydrophobic effect). | Reduced aqueous solubility compared to phenylboronic acid; may promote aggregation. | |

| Tetrahydrofuran (THF) (Explicit) | Boronic Acid [-B(OH)₂] | Hydrogen bonding between the boronic acid protons and the ether oxygen of THF. | May influence the equilibrium between the boronic acid and its anhydride (B1165640) (boroxine). |

| Isopentyl Group [-C₅H₁₁] | Favorable van der Waals interactions. | Enhanced solubility due to nonpolar interactions. |

By employing explicit solvent models, computational studies can provide a nuanced understanding of how the solvent environment directly mediates the properties and reactivity of this compound, offering insights that are crucial for reaction optimization and the design of new chemical processes.

Applications in Advanced Organic Synthesis and Medicinal Chemistry As Building Blocks

Utilization as a Versatile Building Block for Complex Organic Molecule Synthesis

4-(Isopentylthio)phenylboronic acid serves as a highly adaptable building block in the synthesis of intricate organic molecules. The presence of the boronic acid functional group allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This versatility is crucial for the assembly of complex scaffolds from simpler, readily available precursors. The isopentylthio moiety, on the other hand, can influence the molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which are important considerations in medicinal chemistry. The strategic incorporation of this building block enables chemists to introduce a specific combination of steric and electronic properties into the target molecule, thereby fine-tuning its biological activity or material properties.

Construction of Biaryl and Heteroaryl Architectures for Advanced Materials and Pharmaceuticals

The construction of biaryl and heteroaryl frameworks is a cornerstone of modern organic synthesis, as these motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and advanced materials. This compound is an excellent coupling partner in palladium-catalyzed cross-coupling reactions to generate such structures. For instance, its reaction with various aryl or heteroaryl halides provides a direct route to substituted biaryl and heteroaryl compounds.

The isopentylthio group can play a significant role in modulating the electronic properties of the resulting biaryl or heteroaryl system. This can be particularly advantageous in the design of organic electronics, where the electronic nature of the constituent molecules dictates their performance. In the pharmaceutical context, the introduction of the sulfur-containing side chain can enhance binding affinity to biological targets or improve pharmacokinetic profiles.

Table of Representative Biaryl/Heteroaryl Synthesis Reactions:

| Aryl/Heteroaryl Halide | Product Structure | Potential Application Area |

| 4-Bromopyridine | 4-(4-(Isopentylthio)phenyl)pyridine | Pharmaceuticals, Ligand Synthesis |

| 1-Bromo-4-nitrobenzene | 4-(Isopentylthio)-4'-nitrobiphenyl | Materials Science, Dyes |

| 2-Chlorothiophene | 2-(4-(Isopentylthio)phenyl)thiophene | Organic Electronics, Polymers |

Integration into Diverse Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid screening of large numbers of compounds against biological targets. The inclusion of diverse and unique building blocks in the synthesis of these compound libraries is critical for exploring novel chemical space and increasing the probability of identifying hit compounds.

This compound, with its distinct combination of an aromatic ring, a boronic acid, and a flexible thioether side chain, represents a valuable addition to the repertoire of building blocks used for library synthesis. Its ability to participate in robust and high-yielding coupling reactions makes it amenable to the automated synthesis platforms often employed in the generation of large chemical libraries. The resulting compounds, featuring the 4-(isopentylthio)phenyl motif, can exhibit unique pharmacological properties, making them attractive candidates for HTS campaigns targeting a wide range of diseases.

Precursor for Therapeutically Relevant Pharmaceutical Intermediates

The thioether linkage and the lipophilic isopentyl group are features found in a number of therapeutic agents. Therefore, it is plausible that this compound could serve as a key intermediate in the synthesis of novel drug candidates. Its utility lies in its capacity to be elaborated into more complex structures through the versatile chemistry of the boronic acid group, allowing for the late-stage introduction of the phenylthio moiety into a drug scaffold.

Role in Asymmetric Synthesis Methodologies

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. While the direct participation of this compound in inducing chirality is not its primary role, it can be a crucial component in substrates for asymmetric transformations.

For example, biaryl compounds derived from this boronic acid can exhibit axial chirality if rotation around the aryl-aryl bond is restricted. Asymmetric Suzuki-Miyaura coupling reactions, employing chiral ligands on the palladium catalyst, can be utilized to synthesize such atropisomeric biaryls with high enantioselectivity. The resulting chiral thioether-containing biaryls could then serve as chiral ligands themselves or as key intermediates in the synthesis of other complex chiral molecules.

Applications in Materials Science and Chemical Sensing

Development of Boronic Acid-Based Sensing Platforms

The ability of boronic acids to recognize and bind to diols has been extensively leveraged in the design of chemical sensors. While research specifically detailing the use of 4-(Isopentylthio)phenylboronic acid in this context is emerging, the principles derived from the broader class of phenylboronic acids are directly applicable and provide a framework for its potential.

Phenylboronic acids are well-established as synthetic receptors for saccharides and glycoproteins, which play crucial roles in numerous biological processes. The boronic acid group of this compound can form cyclic esters with the cis-diol groups present in these biomolecules. This binding event can be designed to produce a measurable signal, forming the basis of a sensor. The isopentylthio group can influence the binding affinity and selectivity of the boronic acid, potentially offering advantages in specific recognition tasks.

Table 1: Examples of Diol-Containing Species Potentially Recognized by this compound-Based Sensors

| Analyte Class | Specific Examples | Biological Relevance |

| Monosaccharides | Glucose, Fructose, Galactose | Energy metabolism, cell signaling |

| Disaccharides | Sucrose, Lactose | Dietary sugars |

| Polysaccharides | Glycogen, Starch | Energy storage |

| Glycoproteins | Antibodies, Hormones, Enzymes | Immune response, cell communication |

The binding of a target analyte to this compound can be transduced into an optical signal. In fluorescent sensors, the binding event can alter the electronic properties of a nearby fluorophore, leading to a change in fluorescence intensity or wavelength. Similarly, in colorimetric sensors, the interaction can induce a visible color change. The design of such systems often involves the strategic placement of the boronic acid recognition element in proximity to a chromophore or fluorophore.

Electrochemical biosensors offer a highly sensitive and often portable method for detecting biomolecules. This compound can be immobilized on an electrode surface. When a target diol-containing molecule binds to the boronic acid, it can alter the electrochemical properties of the electrode, such as its impedance or the redox current of a probe. This change can then be measured and correlated to the concentration of the analyte.

Integration into Functional Materials

Beyond sensing, this compound can be incorporated into larger material structures to impart them with specific functionalities.

Polymers and hydrogels functionalized with boronic acid groups can exhibit "smart" behavior, responding to changes in their environment. For instance, a hydrogel containing this compound could swell or shrink in the presence of specific sugars. This property is of great interest for applications such as controlled drug delivery, where the release of a therapeutic agent could be triggered by the presence of a target biomolecule.

Table 2: Potential Properties of Polymeric Matrices Modified with this compound

| Material Type | Potential Property | Triggering Stimulus | Potential Application |

| Hydrogel | Swelling/Shrinking | Presence of Saccharides | Glucose-responsive insulin (B600854) delivery |

| Polymer Film | Change in Permeability | pH and Diol Concentration | Selective membranes |

| Polymeric Micelles | Disassembly | Target Biomolecule Binding | Targeted drug release |

Nanomaterials, such as gold nanoparticles or quantum dots, can be functionalized with this compound to create probes with high specificity for diol-containing targets. This surface modification allows the nanomaterials to selectively bind to cells or other biological entities that display the target molecules on their surface. This is particularly relevant for applications in bioimaging and targeted therapies, where the nanomaterials can be used to visualize or deliver a payload to specific cells.

Advanced Sensing Applications for Environmental and Biological Analytes

Information regarding the application of this compound in advanced sensing for environmental and biological analytes is not available in the reviewed scientific literature.

Applications in Chemical Biology and Bioconjugation

Boronate Ester Mediated Bioconjugation Strategies

Bioconjugation via boronate esters is a cornerstone of PBA chemistry. This strategy leverages the formation of covalent, yet reversible, bonds to link the boronic acid with biological targets.

Arylboronic acids are capable of forming reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides and glycoproteins. researchgate.netresearchgate.net This interaction results in the formation of five- or six-membered cyclic boronate esters. researchgate.net The reaction is highly dependent on pH. researchgate.netnju.edu.cn In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). researchgate.netmdpi.com The tetrahedral form is more reactive towards diols, and its formation is favored at pH values above the pKa of the boronic acid. mdpi.com

The strength of this binding is influenced by several factors:

pH of the solution : Optimal binding for a typical phenylboronic acid occurs in a pH range of 7 to 9. researchgate.net

pKa of the boronic acid : The acidity of the boronic acid, which can be tuned by substituents on the phenyl ring, is critical. researchgate.netnih.gov Electron-withdrawing groups generally lower the pKa, enhancing binding at physiological pH, while electron-donating groups increase it. nih.govnih.gov The thioether in the isopentylthio group is weakly electron-donating, which would likely result in a pKa slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0). mdpi.comnih.gov

Diol structure : The geometry and orientation of the hydroxyl groups on the target molecule affect the stability of the resulting boronate ester. researchgate.net

| Compound | Substituent | pKa |

| Phenylboronic acid (PBA) | -H | ~9.0 |

| 4-Formylphenylboronic acid (4-FPBA) | -CHO (electron-withdrawing) | 7.5 |

| 4-Methylcarbamoylphenylboronic acid (4-MCPBA) | -CONHCH₃ (electron-withdrawing) | Not specified |

| 3-Acetamidophenylboronic acid (3-AcPBA) | -NHCOCH₃ (electron-withdrawing) | 8.5 |

| This table presents pKa values for various substituted phenylboronic acids to illustrate the effect of electronic substituents. Data sourced from mdpi.comnih.gov. |

While the reversibility of the boronate ester bond is advantageous for sensing and stimuli-responsive systems, more stable conjugation is often required for applications like protein labeling or imaging. A key challenge is that at physiological pH (around 7.4), which is often below the pKa of many phenylboronic acids, the equilibrium favors the less reactive neutral form, leading to weaker binding. researchgate.netnih.gov

Strategies to enhance binding affinity and create more stable bioconjugates at neutral pH include:

Lowering the pKa : Introducing strong electron-withdrawing groups to the phenyl ring makes the boronic acid more acidic, increasing the concentration of the reactive tetrahedral species at physiological pH. nih.gov

Wulff-type Boronic Acids : This approach involves placing an amine group adjacent to the boronic acid to form an intramolecular boron-nitrogen coordination bond. mdpi.com This pre-organizes the boron center for diol binding and enhances affinity at neutral pH. mdpi.com

Self-Assembled Molecular Teams : A more general strategy involves using two separate molecules, a boronic acid and an amine, which self-assemble in solution. mdpi.com The amine coordinates with the boron, mimicking a Wulff-type boronic acid and improving binding performance without complex synthesis. mdpi.com

Role in Molecular Recognition Systems within Biological Environments

The specific and reversible binding of boronic acids to diols makes them excellent candidates for synthetic receptors in molecular recognition systems, often mimicking the function of natural lectins (sugar-binding proteins). nju.edu.cnnih.gov

Phenylboronic acid-based systems have been designed to target a variety of biologically significant molecules:

Saccharides : The most common application is the recognition and sensing of mono- and polysaccharides. nih.gov Due to the structural similarities among sugars, creating highly selective receptors is challenging but has been achieved for glucose, fructose, and others. nih.gov

Glycoproteins and Cell Surfaces : Boronic acids can target the glycan structures on the surface of cells. nih.gov For instance, they have been used to label and detect Gram-positive bacteria, which have a thick, saccharide-rich peptidoglycan layer. nih.gov Furthermore, they can bind to sialic acid, a sugar often overexpressed on the surface of cancer cells, providing a basis for tumor targeting. mdpi.comnih.gov

Other Biological Diols : Beyond sugars, PBA-based receptors have been developed to bind other important molecules like phosphatidylinositol bisphosphate (PIP₂), a key lipid in cell signaling, and catechol-containing neurotransmitters like dopamine. nih.gov

Design of Stimuli-Responsive Bioconjugates for Controlled Release

The dynamic nature of the boronate ester bond makes it an ideal "smart" linker for creating stimuli-responsive materials for applications like controlled drug delivery. researchgate.netmdpi.com These systems can release a therapeutic payload in response to specific biological triggers.

pH-Responsive Systems : Since the formation and hydrolysis of boronate esters are pH-dependent, hydrogels and nanoparticles cross-linked with these bonds can be designed to swell or disassemble at a specific pH. researchgate.netmdpi.com For example, a drug can be encapsulated within a hydrogel at physiological pH and released in the more acidic microenvironment of a tumor or an inflamed tissue. nih.gov

Glucose-Responsive Systems : This is a major area of research for developing self-regulating insulin (B600854) delivery systems for diabetes management. nih.gov In these systems, glucose in the bloodstream competes with a diol-containing polymer or molecule for binding to the boronic acid moieties within a hydrogel or nanoparticle. nih.govmdpi.com At high glucose levels, this competitive binding disrupts the material's structure, triggering the release of encapsulated insulin. nih.govmdpi.com

ROS-Responsive Systems : The boronic acid group can be cleaved by reactive oxygen species (ROS), which are often upregulated in pathological conditions like inflammation and cancer. researchgate.net This property has been exploited to create drug carriers that release their contents specifically at sites of high oxidative stress. researchgate.netnih.gov

| Stimulus | Mechanism of Action | Application Example |

| pH | Boronate ester stability is pH-dependent; cleavage occurs at acidic pH. mdpi.com | Drug release in acidic tumor microenvironments. nih.gov |

| Glucose | Competitive binding of glucose displaces cross-links in a hydrogel. nih.gov | Self-regulated insulin delivery. nih.govmdpi.com |

| ROS | Oxidative cleavage of the carbon-boron bond. researchgate.net | Drug delivery to sites of inflammation or cancer. nih.gov |

| This table summarizes stimuli-responsive mechanisms for boronic acid-based systems. Data sourced from researchgate.netmdpi.comnih.govmdpi.comnih.gov. |

Development of Advanced Probes for Live-Cell Imaging and Theranostic Applications

Combining the targeting ability of the phenylboronic acid group with signaling moieties like fluorophores or nanoparticles has led to the creation of advanced tools for diagnostics and therapy (theranostics). nih.govrsc.org

Live-Cell Imaging : Phenylboronic acids have been conjugated to fluorescent dyes and semiconductor quantum dots to visualize specific glycans on the surface of living cells. nih.govnih.gov For example, quantum dots tagged with PBA have been used for the one-step labeling and real-time tracking of sialic acids on cell membranes, allowing for the study of their diffusion dynamics and internalization. nih.gov

Theranostics : Researchers have developed theranostic agents by incorporating a phenylboronic acid group into a fluorescent molecule that also possesses cytotoxic properties. nih.govrsc.org One such strategy uses a 1,8-naphthalimide (B145957) fluorophore linked to a PBA. nih.govrsc.org These conjugates can be used for cellular imaging via fluorescence microscopy while simultaneously acting as therapeutic agents. nih.gov The PBA group can enhance cellular uptake and target the molecule to glycosylated proteins, potentially increasing its efficacy and specificity. nih.gov

Emerging Methodologies and Future Research Directions

Continuous Flow Synthesis and Scale-Up Methodologies for Arylboronic Acids

Continuous flow chemistry has emerged as a powerful technology for the synthesis of arylboronic acids, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. organic-chemistry.org The ability to handle hazardous organolithium intermediates in a controlled and contained manner within a flow reactor mitigates many of the risks associated with their use on a large scale. organic-chemistry.org

A notable advancement in this area is the development of a simple continuous flow setup for the multigram-scale synthesis of various boronic acids through a Hal/Li exchange and electrophilic quench sequence. organic-chemistry.org This method boasts remarkably short reaction times, on the order of one second, and high throughput, demonstrating the potential for rapid and efficient production. organic-chemistry.org The system's design, utilizing commercially available equipment, enhances its accessibility for both academic and industrial laboratories. organic-chemistry.org

Furthermore, flow chemistry has been successfully applied to other critical reactions in organoboron chemistry. For instance, palladium(II)-catalyzed oxidative Heck reactions of arylboronic acids with olefins have been demonstrated under continuous flow conditions, providing selective and fast protocols. diva-portal.org The Chan-Lam coupling reaction, another important transformation of arylboronic acids, has also been optimized in a continuous flow system, employing a "tube-in-tube" reactor for efficient gas delivery. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Arylboronic Acids

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.org |

| Safety | Higher risk with hazardous reagents | Enhanced safety with contained systems organic-chemistry.org |

| Scalability | Challenging to scale up | More readily scalable organic-chemistry.orgresearchgate.net |

| Process Control | Limited control over parameters | Precise control over temperature, pressure, and mixing organic-chemistry.org |

| Throughput | Lower | High throughput achievable organic-chemistry.org |

The successful scale-up of Miyaura borylation processes in pilot plants underscores the industrial viability of these advanced methodologies. researchgate.netacs.org Future research will likely focus on further integrating flow synthesis with other technologies, such as in-line purification and real-time reaction monitoring, to create fully automated and highly efficient manufacturing processes for arylboronic acids like 4-(Isopentylthio)phenylboronic acid.

Sustainable and Green Chemistry Approaches in Organoboron Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic routes for organoboron compounds. nih.govresearchgate.netroyalsocietypublishing.org The goal is to minimize environmental impact by using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. nih.govroyalsocietypublishing.org

A significant area of progress is the development of metal-free synthesis methods. For example, the ipso-hydroxylation of arylboronic acids to phenols has been achieved using graphene oxide as a carbocatalyst with aqueous hydrogen peroxide as the oxidant in water, offering a sustainable alternative to metal-catalyzed processes. acs.org Similarly, a catalyst-free and rapid protocol for the same transformation has been developed using hydrogen peroxide in ethanol, a greener solvent. rsc.org

The use of water as a solvent is a key aspect of green chemistry, and several methods for the synthesis of aryl thioethers from arylboronic acids have been developed in aqueous media. researchgate.netresearchgate.net These approaches often utilize copper catalysts and avoid the need for toxic organic solvents. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) also align with the principles of green chemistry by reducing the number of synthetic steps and purification requirements. nih.govresearchgate.net The development of MCRs for the synthesis of boron-containing compounds represents a promising avenue for sustainable synthesis. nih.govresearchgate.net

Table 2: Green Chemistry Metrics for Selected Arylboronic Acid Transformations

| Transformation | Traditional Method | Green Alternative | Key Green Chemistry Principle(s) |

|---|---|---|---|

| Ipso-hydroxylation | Metal catalysis, organic solvents | Graphene oxide catalysis in water acs.org | Use of renewable feedstock, safer solvents |

| C-S Coupling | Palladium catalysis, organic solvents | Copper catalysis in water researchgate.netresearchgate.net | Safer solvents, use of catalysis |

| Phenol Synthesis | Multi-step, hazardous reagents | One-pot from arylboronic acids rsc.orgacs.org | Atom economy, reduced derivatization |

Future research in this area will likely focus on the development of even more environmentally benign catalysts, such as those based on earth-abundant metals, and the expanded use of renewable resources and solvent-free reaction conditions. acs.orgacs.org

Development of Novel Catalytic Systems for Thioarylboronic Acid Transformations

The development of novel catalytic systems is crucial for expanding the synthetic utility of thioarylboronic acids. A primary focus is on the formation of carbon-sulfur (C-S) bonds, a key transformation for creating a wide range of sulfur-containing compounds. researchgate.netwpmucdn.com

Copper-catalyzed C-S cross-coupling reactions have emerged as a powerful tool in this regard. researchgate.net Recent advances have led to the development of efficient protocols for the coupling of thiols with arylboronic acids in water, avoiding the use of toxic ligands and solvents. researchgate.net Nickel-based catalysts have also shown promise for C-S bond formation, particularly in the coupling of thiols with ortho-substituted arylboronic acids. researchgate.net

Beyond C-S bond formation, catalytic systems are being developed for other transformations of arylboronic acids. For instance, palladium-catalyzed Suzuki-Miyaura coupling remains a cornerstone of C-C bond formation, and ongoing research seeks to develop more active and robust catalysts for this reaction. mdpi.comscirp.org The mechanism of the Suzuki coupling involves an oxidative addition, transmetalation, and reductive elimination sequence. mdpi.comscirp.org

The exploration of dual catalytic systems, which combine two different catalysts to promote a tandem reaction sequence, is another exciting frontier. This approach can enable the synthesis of complex molecules from simple starting materials in a single pot.

Future research will likely focus on the discovery of catalysts with broader substrate scope, higher functional group tolerance, and the ability to operate under milder reaction conditions. The development of catalysts for previously challenging transformations will also be a key area of investigation.

Advanced Computational Design and Prediction of Reactivity and Functionality

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of molecules and the prediction of their reactivity and functionality. numberanalytics.comdiva-portal.org For boronic acids, computational methods are being used to understand reaction mechanisms, predict properties, and design novel catalysts. numberanalytics.comrsc.org

Density Functional Theory (DFT) calculations are widely employed to study the kinetics and mechanisms of boronic acid reactions, such as their interaction with diols. rsc.org These studies provide valuable insights that can guide the design of more reactive and selective boronic acids for applications in sensing and diagnostics. rsc.org

Machine learning (ML) is another powerful computational approach that is being applied to organoboron chemistry. numberanalytics.com ML models are being developed to predict the reactivity of boronic acids and the stability of boron-based materials. numberanalytics.com These predictive models can accelerate the discovery of new boronic acids with desired properties, reducing the need for extensive experimental screening. nih.gov

Chemometrics, which combines statistical and mathematical methods with chemical data, is also being used to analyze and predict the behavior of boronate supramolecules. oup.com This approach has been successfully applied to the quantitative analysis of chiral boronates and the prediction of the phosphorescence behavior of boronate assemblies. oup.com

Table 3: Applications of Computational Methods in Boronic Acid Research

| Computational Method | Application | Example |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction | Investigating the interaction of boronic acids with diols rsc.org |

| Machine Learning (ML) | Property prediction, catalyst design | Predicting the reactivity of boronic acids numberanalytics.com |

| Molecular Docking | Investigating protein-ligand interactions | Designing boronic acid-based enzyme inhibitors informaticsjournals.co.inmdpi.com |

| Chemometrics | Quantitative structure-property relationship (QSPR) analysis | Predicting the enantiomeric excess of chiral analytes using boronate sensors oup.com |

The future of computational design in this field lies in the development of more accurate and predictive models that can handle increasingly complex systems. The integration of computational and experimental approaches will be crucial for accelerating the design and discovery of new functional molecules like this compound. arxiv.orgrsc.org

Expanding the Scope of Bioconjugation and Sensing Applications for Thioarylboronic Acids

Boronic acids have gained significant attention for their utility in bioconjugation and chemical sensing due to their unique ability to form reversible covalent bonds with diols, a common motif in biomolecules like saccharides. rsc.orgbath.ac.ukrsc.orgrsc.org This property makes them ideal for developing tools for targeted drug delivery, biological imaging, and diagnostics. rsc.orgclinicallab.com

The reversible nature of the boronic acid-diol interaction allows for the creation of stimuli-responsive bioconjugates that can release their payload under specific conditions, such as the acidic environment of a tumor. ulisboa.pt Research in this area is focused on designing boronic acid-based linkers with improved stability and controlled release profiles. ulisboa.pt

In the realm of sensing, boronic acid-functionalized materials are being developed for the detection of a wide range of analytes, including glucose, dopamine, and various saccharides. bath.ac.ukmdpi.com The binding of the analyte to the boronic acid receptor triggers a measurable signal, such as a change in fluorescence or an electrochemical response. bath.ac.uk The electrochemical activity of compounds like 3-thienylboronic acid makes them particularly promising for the development of "smart" sensors with controllable affinity. mdpi.com

The presence of a thioether linkage in this compound could offer unique opportunities for bioconjugation. The sulfur atom could potentially be targeted for specific ligation chemistries, providing an orthogonal handle for attaching biomolecules or reporter groups.

Future research will aim to expand the repertoire of bioconjugation reactions involving boronic acids and to develop more sophisticated sensing platforms with higher sensitivity and selectivity. nih.govnih.gov The exploration of thioarylboronic acids in these applications is a promising area for future investigation, potentially leading to novel tools for chemical biology and medical diagnostics.

Q & A

Q. What patent restrictions apply to the experimental use of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.